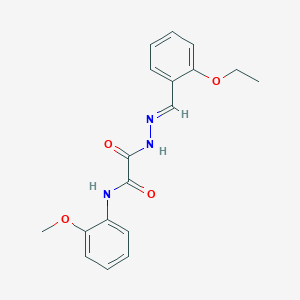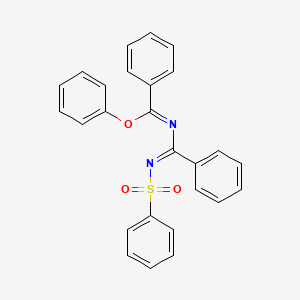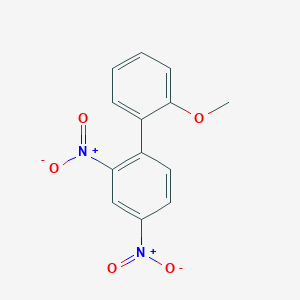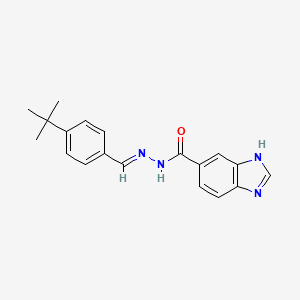
4-Bromo-N'-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is a complex organic compound with the molecular formula C21H16BrClN2O2 and a molecular weight of 443.731 g/mol . This compound is notable for its unique structure, which includes a bromine atom, a chlorobenzyl group, and an ethoxybenzylidene moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide typically involves the condensation of 4-bromo-benzohydrazide with 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to key biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-N’-(3-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 3-Bromo-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
- 2-Bromo-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
4-Bromo-N’-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)benzohydrazide is unique due to the presence of both bromine and chlorine atoms, as well as the ethoxybenzylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
765274-95-1 |
|---|---|
Molekularformel |
C23H20BrClN2O3 |
Molekulargewicht |
487.8 g/mol |
IUPAC-Name |
4-bromo-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H20BrClN2O3/c1-2-29-22-13-17(14-26-27-23(28)18-6-8-19(24)9-7-18)5-12-21(22)30-15-16-3-10-20(25)11-4-16/h3-14H,2,15H2,1H3,(H,27,28)/b26-14+ |
InChI-Schlüssel |
MCJLXANSXWVMBA-VULFUBBASA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methyl-4-oxo-2-p-tolylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12002697.png)
![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)




![2-({2-[(Ethoxycarbonyl)oxy]propanoyl}amino)-1-methylethyl ethyl carbonate](/img/structure/B12002740.png)


![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12002753.png)

![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)

